1-(thiophen-2-ylmethyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(thiophen-2-ylmethyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C12H13F3N4OS and its molecular weight is 318.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hydrogel Formation and Rheological Properties
Research by Lloyd and Steed (2011) discusses a urea derivative that forms hydrogels in various acids, with the gel's properties being tunable based on the anion present. This highlights the potential of urea derivatives in creating materials with specific mechanical and morphological characteristics, which can be crucial in biomedical applications such as drug delivery and tissue engineering (Lloyd & Steed, 2011).
Synthesis of Heterocyclic Compounds
Abdelrazek et al. (2010) describe the synthesis of novel pyridine and naphthyridine derivatives through reactions involving urea derivatives. These compounds are of interest due to their potential pharmacological activities, highlighting the role of urea derivatives in the development of new therapeutic agents (Abdelrazek et al., 2010).
Inhibition of MAP Kinase
Getlik et al. (2012) explored the synthesis and biological evaluation of N-pyrazole, N'-thiazole urea inhibitors of MAP kinase p38α, a protein involved in inflammatory processes and cell differentiation. Their research demonstrates the potential of urea derivatives in the development of inhibitors targeting specific proteins for therapeutic purposes (Getlik et al., 2012).
Anticancer and Antiviral Properties
Küçükgüzel et al. (2013) synthesized a series of celecoxib derivatives, including urea compounds, evaluating their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This study showcases the multifaceted potential of urea derivatives in medicinal chemistry for developing compounds with diverse therapeutic effects (Küçükgüzel et al., 2013).
Anti-Leukemia Activity
Li et al. (2019) report on the design, synthesis, and evaluation of urea derivatives as inhibitors for chronic myeloid leukemia (CML), highlighting their potential as lead molecules in the treatment of CML and other cancers by targeting specific cellular pathways (Li et al., 2019).
Properties
IUPAC Name |
1-(thiophen-2-ylmethyl)-3-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N4OS/c13-12(14,15)10-3-5-19(18-10)6-4-16-11(20)17-8-9-2-1-7-21-9/h1-3,5,7H,4,6,8H2,(H2,16,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPPMNAIDDCTOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NCCN2C=CC(=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.